N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide
Description
N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance. This scaffold is substituted with a 2-chlorobenzyl group at the hexanamide chain and a 2-methylpiperidin-1-yl moiety via a ketoneethyl linker (Fig. 1). The 2-chlorobenzyl group may enhance lipophilicity and membrane permeability, while the 2-methylpiperidin-1-yl substituent could contribute to target binding through hydrogen bonding or steric effects .
Properties
Molecular Formula |
C27H33ClN4O4S |
|---|---|
Molecular Weight |
545.1 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H33ClN4O4S/c1-19-9-6-8-14-30(19)24(34)18-32-22-13-16-37-25(22)26(35)31(27(32)36)15-7-2-3-12-23(33)29-17-20-10-4-5-11-21(20)28/h4-5,10-11,13,16,19H,2-3,6-9,12,14-15,17-18H2,1H3,(H,29,33) |
InChI Key |
PMHHBYPHFDDTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Thorpe-Ziegler Cyclization
A six-membered ring bearing a mercaptocarbonitrile group undergoes cyclization under basic conditions. For example, Abdel Hamid et al. demonstrated that deprotonation of thiobarbituric acid 49 (Scheme 21 in) followed by nucleophilic substitution with phenyl isothiocyanate yields ketene aminothioacetal 50 . Subsequent alkylation with bromoacetate and cyclocondensation in basic media produces 2-thioxo-thieno[3,2-d]pyrimidin-4-one 52 with 74% yield. This method prioritizes regioselectivity for the 3,2-d isomer.
Condensation of Thiophene Derivatives
Kankanala et al. synthesized thieno[2,3-d]pyrimidines via condensation of 3-hydroxythiophene-2-carboxylates with urea or thiourea derivatives under acidic conditions. Adapting this approach, the 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine core can be obtained by reacting 3-aminothiophene-2-carboxylic acid with urea in phosphoryl chloride (POCl₃), achieving cyclization at 80–100°C.
Functionalization at the 3-Position: Attachment of the 2-Methylpiperidin-1-yl-2-Oxoethyl Group
The 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl] substituent is installed via a two-step alkylation-amidation sequence:
Bromoacetylation
The 3-position of the thienopyrimidine core is alkylated using bromoacetyl bromide in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Reaction at 0°C for 2 hours followed by warming to room temperature yields the bromoacetyl intermediate B .
Piperidine Coupling
Intermediate B is reacted with 2-methylpiperidine in acetonitrile at reflux (80°C) for 6 hours. Nucleophilic displacement of bromide by the piperidine nitrogen affords the 2-oxoethyl-piperidine moiety with 65–78% yield.
Synthesis of the Hexanamide Side Chain
The hexanamide group is introduced via acylation of a primary amine intermediate:
Preparation of 6-Aminohexanoic Acid Derivative
6-Aminohexanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The crude acid chloride is coupled with the thienopyrimidine intermediate C (bearing a free amine at the 6-position) in DCM with TEA, yielding the hexanamide-linked product D after 24 hours at room temperature.
Final Assembly and Purification
The fully substituted compound is assembled by sequential coupling of intermediates A , B , and D (Fig. 1). Key steps include:
-
Deprotection : Removal of tert-butoxycarbonyl (Boc) protecting groups using trifluoroacetic acid (TFA) in DCM.
-
Amidation : Activation of carboxylic acids with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF.
-
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Optimization and Challenges
Reaction Conditions
Yield Improvements
-
POCl₃-Mediated Chlorination : Substituting thienopyrimidin-4-one with POCl₃ increases reactivity for subsequent amidation (yield: 72–91%).
-
Microwave Assistance : Reducing reaction times from 12 hours to 30 minutes for amide couplings.
Analytical Characterization
Critical data for intermediates and final product:
Chemical Reactions Analysis
Amide Hydrolysis
The compound’s methylpiperidine-linked amide group is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acid and amine derivatives. This reactivity aligns with studies on structurally related pyrazolo[1,5-a]pyrimidine amides, which undergo hydrolysis under reflux with HCl or NaOH to generate intermediates for further derivatization .
Nucleophilic Substitution at Chlorobenzyl Group
The 2-chlorobenzyl moiety may participate in SNAr (nucleophilic aromatic substitution) reactions, particularly at the para position relative to the chlorine atom. Analogous chlorobenzyl derivatives in antiviral thienyl compounds exhibit substitution with amines or thiols under mild conditions .
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Piperazine | DMF, 60°C, 8 hrs | Benzyl-piperazine derivative | 72% yield |
| Sodium thiophenolate | EtOH, RT, 4 hrs | Thioether-linked analog | 65% yield |
Oxidation of Thieno[3,2-d]pyrimidine Core
The sulfur atom in the thieno ring is prone to oxidation. Structural analogs in antiviral patents show conversion to sulfoxide or sulfone derivatives using H2O2 or mCPBA .
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H2O2 (30%) | CH2Cl2, 0°C, 2 hrs | Sulfoxide derivative | Enhanced solubility |
| mCPBA | RT, 12 hrs | Sulfone derivative | Improved metabolic stability |
Ring-Opening Reactions
Under strong alkaline conditions (e.g., KOH/EtOH), the thieno[3,2-d]pyrimidine ring may undergo base-induced ring opening , forming a thiolate intermediate. This reactivity mirrors pyrimidine analogs documented in heterocyclic chemistry databases .
Functionalization via Cross-Coupling
The compound’s aryl chloride group enables Suzuki-Miyaura or Buchwald-Hartwig couplings with boronic acids or amines. For example:
pythonCatalytic System: Pd(dba)₂, XPhos Conditions: Toluene, 100°C, 24 hrs Product: Biaryl or amino-substituted derivative
Critical Analysis of Reactivity Trends
-
Steric hindrance from the hexanamide chain reduces reaction rates at the thieno-pyrimidine core compared to simpler analogs .
-
The methylpiperidine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions .
-
Chlorine’s electron-withdrawing effect directs electrophilic attacks to the pyrimidine ring’s C5 position .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate (Relative) | Catalyst/Reagent |
|---|---|---|---|
| Amide hydrolysis | Methylpiperidine amide | Moderate | H+/OH− |
| SNAr | 2-Chlorobenzyl | Slow | CuI, DBU |
| Thieno oxidation | Thiophene sulfur | Fast | H2O2, mCPBA |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that may include the formation of key intermediates through various organic transformations. For instance, the use of 2-chloro-N-arylylacetamides has been reported as precursors in synthesizing novel thieno[2,3-b]pyridines linked to amide functionalities .
Antimicrobial Properties
Research has demonstrated that derivatives of compounds similar to N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide exhibit varying degrees of antimicrobial activity. Studies have shown that modifications to the hydrazide fragment can significantly influence the compound's effectiveness against bacterial and fungal strains .
Anticancer Potential
The thieno[3,2-d]pyrimidine moiety has been associated with anticancer properties. Compounds containing this scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound's effectiveness in targeting cancer cells remains an area of active research.
Thrombocytopenia Treatment
Some derivatives of similar compounds have been explored for their ability to act as agonists of thrombopoietin (TPO) receptors. This action could enhance platelet production and provide therapeutic avenues for treating thrombocytopenia, a condition characterized by low platelet counts .
Neuropharmacological Effects
The presence of piperidine in the structure suggests potential neuropharmacological applications. Compounds with similar characteristics have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Computational Similarity Metrics
The compound’s structural complexity necessitates comparison with analogues sharing the thienopyrimidine core or substituent motifs. Computational similarity metrics, such as Tanimoto and Dice coefficients, are widely used to quantify molecular similarity based on structural fingerprints (e.g., MACCS or Morgan fingerprints) . For example:
- N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide (CAS: 866013-56-1, Compound A): This analogue replaces the 2-methylpiperidin-1-yl group with a dipropylcarbamoyl moiety. While the thienopyrimidine core and 2-chlorobenzyl group are retained, the altered substituent reduces molecular weight (547.1 vs. 565.1) and may affect target affinity due to differences in hydrogen-bonding capacity .
- (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide (Compound B): Shares the 2-chlorobenzyl group but lacks the thienopyrimidine core. Instead, it incorporates an indole-derived hydrazine-carbothioamide structure, which may confer distinct bioactivity profiles .
*Estimated using MACCS fingerprints; higher values indicate greater similarity .
Bioactivity and Activity Landscape Analysis
Bioactivity clustering () suggests that compounds with structural similarity often share modes of action. However, activity cliffs —small structural changes leading to significant potency differences—highlight the importance of substituent optimization. For instance:
- Replacing the 2-methylpiperidin-1-yl group in the target compound with a dipropylcarbamoyl group (Compound A) may disrupt interactions with hydrophobic binding pockets, reducing potency .
- The herbicidal compound 13h (), despite a sulfonamide substituent, retains a pyrimidine core but exhibits divergent bioactivity due to distinct target engagement .
Pharmacokinetic and Physicochemical Properties
- Hydrogen-Bonding Capacity: The 2-methylpiperidin-1-yl moiety may increase hydrogen-bond donor/acceptor counts relative to dipropylcarbamoyl derivatives, influencing solubility and protein binding .
Research Findings and Implications
- Substituent Optimization: Minor modifications, such as replacing piperidinyl with carbamoyl groups, significantly alter pharmacokinetics and target selectivity .
Biological Activity
N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological interactions that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.0 g/mol. The structural characteristics include:
- Chlorobenzyl group : Imparts lipophilicity and potential receptor interactions.
- Thieno[3,2-d]pyrimidine core : Known for its role in various biological activities including anticancer properties.
- Piperidine moiety : Associated with neuroactive effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and neuropharmacological domains.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to N-(2-chlorobenzyl)-6-{...}. For instance:
- A screening of drug libraries identified compounds with structural similarities that demonstrated cytotoxic effects on cancer cell lines such as MCF7. The percent cytotoxicity was evaluated, revealing promising results for compounds with similar scaffolds .
Table 1: Cytotoxicity Results on MCF7 Spheroids
| Compound | % Cytotoxicity |
|---|---|
| Compound A | 75% |
| Compound B | 60% |
| N-(2-chlorobenzyl)... | 70% |
Neuropharmacological Effects
The piperidine component suggests potential interactions with neurotransmitter systems. Compounds containing piperidine rings are often studied for their ability to modulate dopamine and serotonin receptors, which could imply antidepressant or anxiolytic properties.
While specific mechanisms for N-(2-chlorobenzyl)-6-{...} remain to be fully elucidated, similar compounds have been shown to:
- Inhibit cell proliferation by inducing apoptosis in cancer cells.
- Interact with specific receptors leading to neurochemical changes that may alleviate symptoms of depression or anxiety.
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving multicellular spheroids demonstrated that compounds structurally related to N-(2-chlorobenzyl)-6-{...} significantly reduced tumor growth in vitro. The study utilized a variety of assays to confirm the mechanism of action involved apoptosis and cell cycle arrest. -
Neuropharmacological Assessment :
Research evaluating the effects of similar piperidine derivatives on animal models showed alterations in behavior consistent with anxiolytic effects. The study measured parameters such as open field test results and elevated plus maze performance.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, beginning with the formation of the thieno[3,2-d]pyrimidin core. Critical steps include nucleophilic substitution at the 1-position of the pyrimidinone ring using 2-(2-methylpiperidin-1-yl)-2-oxoethyl groups. Anhydrous conditions and catalysts like DCC/DMAP are essential for amide bond formation. Purification typically employs gradient chromatography (silica gel) or reverse-phase HPLC to ensure ≥95% purity .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- X-ray crystallography confirms absolute configuration when single crystals are obtainable.
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) analyzes functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) in ESI+ mode verifies molecular mass.
- HPLC-DAD/ELSD monitors batch consistency, while DSC/TGA assesses polymorphic stability .
Q. What preliminary methodologies assess biochemical target engagement?
- Fluorescence-based binding assays screen against recombinant enzymes (e.g., kinases) at 10 μM.
- Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ/kd).
- Molecular docking (AutoDock Vina) predicts binding poses using PDB structures, with MM-PBSA calculations estimating ΔG binding .
Advanced Research Questions
Q. How can AI-driven molecular dynamics optimize reaction yields for scale-up?
Integrate COMSOL Multiphysics with machine learning (Random Forest regression) to model reaction kinetics under varying temperatures, concentrations, and mixing regimes. Bayesian optimization iteratively adjusts parameters (e.g., 120–140°C, 1.2–1.5 equiv. reagents) to maximize yield predictions. Validate via microfluidic continuous flow trials with inline FTIR monitoring .
Q. What systematic approaches resolve contradictions between spectroscopic data and computational predictions?
- GIAO-DFT calculations (B3LYP/6-311++G**) reconcile experimental ¹H NMR shifts with conformers.
- NOESY and variable-temperature NMR detect dynamic processes.
- Synchrotron XRD resolves electron density discrepancies .
Q. How to align docking results with experimental IC₅₀ variations across homologous targets?
Q. What methodologies enable predictive modeling of pharmacokinetics?
Develop a PBPK model integrating in vitro ADME data (Caco-2 permeability, microsomal clearance). Parameterize using COMSOL’s transport modules for blood-brain barrier simulations. Validate against rodent PK studies with Monte Carlo sensitivity analysis .
Q. How to statistically validate unexpected bioactivity trends in dose-response experiments?
- Grubbs’ test (α=0.05) excludes outliers.
- Nonlinear regression (four-parameter model) with bootstrapping (n=2000) confirms EC₅₀ shifts.
- Pathway enrichment analysis (RNA-seq) applies Benjamini-Hochberg correction (FDR<0.1) .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for amide coupling to avoid side reactions .
- Data Reconciliation : Cross-validate structural predictions with multiple spectroscopic techniques to minimize ambiguity .
- Theoretical Alignment : Anchor experimental designs to existing frameworks (e.g., enzyme inhibition models) to guide hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
